N-(3-Fluoro-2-methoxypyridin-4-yl)acetamide
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Overview
Description
N-(3-Fluoro-2-methoxypyridin-4-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the third position and a methoxy group at the second position of the pyridine ring, along with an acetamide group at the fourth position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-2-methoxypyridin-4-yl)acetamide typically involves the reaction of 3-fluoro-2-methoxypyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-2-methoxypyridin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(3-Fluoro-2-methoxypyridin-4-yl)ethylamine.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
N-(3-Fluoro-2-methoxypyridin-4-yl)acetamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-2-methoxypyridin-4-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(3-Fluoro-4-methoxypyridin-2-yl)acetamide: Similar structure but different position of the methoxy group.
N-(3-Fluoro-2-methoxypyridin-4-yl)methylamine: Similar structure but with a methylamine group instead of an acetamide group.
Uniqueness
N-(3-Fluoro-2-methoxypyridin-4-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H9FN2O2 |
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Molecular Weight |
184.17 g/mol |
IUPAC Name |
N-(3-fluoro-2-methoxypyridin-4-yl)acetamide |
InChI |
InChI=1S/C8H9FN2O2/c1-5(12)11-6-3-4-10-8(13-2)7(6)9/h3-4H,1-2H3,(H,10,11,12) |
InChI Key |
VIDJIUJWTDCRCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=NC=C1)OC)F |
Origin of Product |
United States |
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